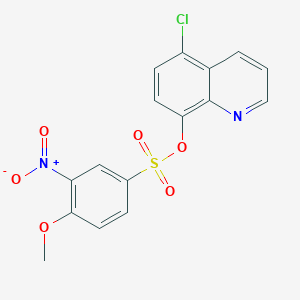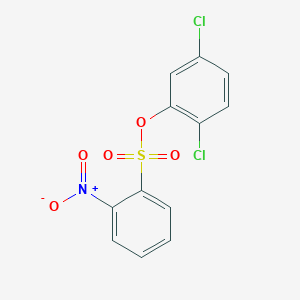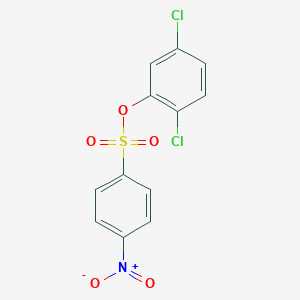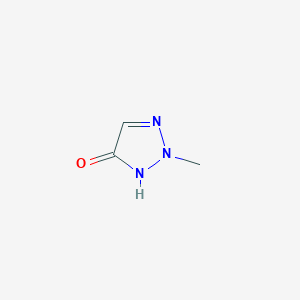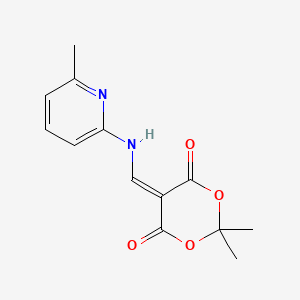
2,2-Dimethyl-5-(((6-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
Übersicht
Beschreibung
2,2-Dimethyl-5-(((6-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione, also known as DMMDA-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
2,2-Dimethyl-5-(((6-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione acts as a partial agonist at the 5-HT2A receptor, which means that it can activate the receptor to a certain extent, but not fully. This mechanism of action is similar to other psychedelic compounds, such as LSD and psilocybin. This compound also has affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects
This compound has been found to induce psychedelic effects in animal models and humans, including altered perception, mood, and thought processes. It has also been shown to increase cortical activity and alter brain connectivity patterns. This compound has been suggested to have potential therapeutic applications in the treatment of psychiatric disorders, such as depression, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dimethyl-5-(((6-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT2A receptor, which makes it a valuable tool for studying the receptor's function and pharmacology. However, this compound is a relatively new compound, and its synthesis method is complex, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for 2,2-Dimethyl-5-(((6-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione research, including its potential therapeutic applications in the treatment of psychiatric disorders. Further studies are needed to investigate its safety and efficacy, as well as its mechanism of action at the molecular and cellular levels. This compound may also have potential applications in the field of neuropharmacology, as a tool for studying the role of serotonin receptors in brain function and behavior.
Conclusion
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its high affinity for the 5-HT2A receptor makes it a valuable tool for studying the receptor's function and pharmacology. This compound has also been suggested to have potential therapeutic applications in the treatment of psychiatric disorders. Further research is needed to investigate its safety and efficacy, as well as its mechanism of action at the molecular and cellular levels.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-(((6-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-[[(6-methylpyridin-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-5-4-6-10(15-8)14-7-9-11(16)18-13(2,3)19-12(9)17/h4-7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHKULHHGIJPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC=C2C(=O)OC(OC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide](/img/structure/B3406109.png)


